Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
Description
Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]thiazole core substituted with a methyl group at position 6, an ethyl carboxylate at position 5, and a 2-methoxybenzamido moiety at position 2. This compound belongs to a class of fused thiazole derivatives known for their versatility in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-4-23-16(21)13-9(2)12-15(24-13)19-17(25-12)18-14(20)10-7-5-6-8-11(10)22-3/h5-8H,4H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVPMYPPDOOTKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate typically involves multiple steps One common method starts with the preparation of the thiazole ring, which can be achieved by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditionsThese reactions often require specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Industrial synthesis often employs automated systems to control reaction parameters precisely, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism by which Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs of this compound differ primarily in the substituents on the benzamido group or the thieno[2,3-d]thiazole scaffold. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Electronic Effects: The 2-methoxybenzamido group in the target compound donates electron density via the methoxy group, enhancing solubility in polar solvents compared to the 4-(N,N-diethylsulfamoyl)benzamido analog, which contains an electron-withdrawing sulfonamide group . The amino-substituted analog (CAS 41940-53-8) lacks the benzamido moiety, making it more reactive for nucleophilic substitutions or coupling reactions .
The 3-formyl-4-hydroxyphenyl analog (CAS 161798-01-2) offers a reactive aldehyde group for covalent modifications, a feature absent in the target compound .
Synthetic Accessibility :
Hydrogen Bonding and Crystal Packing
The 2-methoxybenzamido group facilitates hydrogen bonding via the amide N–H and methoxy O–H groups, which may influence crystal packing and stability. In contrast, the diethylsulfamoyl analog relies on weaker van der Waals interactions due to its non-polar substituents .
Notes
- Storage : Store the compound in a cool, dry environment (2–8°C) to prevent hydrolysis of the ester group .
Biological Activity
Ethyl 2-(2-methoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C15H16N2O3S
- Molecular Weight: 304.36 g/mol
- CAS Number: 50850-93-6
This compound features a thieno[2,3-d]thiazole core, which is known for its pharmacological potential, including antimicrobial and anticancer activities.
Antimicrobial Activity
The thiazole and thienothiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 μg/mL | |
| Escherichia coli | 8 μg/mL | |
| Pseudomonas aeruginosa | 16 μg/mL |
Research indicates that compounds with thiazole moieties exhibit enhanced activity against resistant bacterial strains, making them valuable in the fight against antibiotic resistance.
Anticancer Properties
Recent studies have suggested that thiazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study involving human cancer cell lines, this compound demonstrated significant cytotoxicity:
- Cell Lines Tested: HeLa (cervical carcinoma), MCF-7 (breast cancer)
- IC50 Values:
- HeLa: 12 μM
- MCF-7: 15 μM
- Mechanism of Action: Induction of apoptosis via the mitochondrial pathway was confirmed through flow cytometry analysis.
These findings highlight the compound's potential as a lead for developing new anticancer agents.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Table 2: Anti-inflammatory Activity
These results suggest that this compound could be beneficial in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
